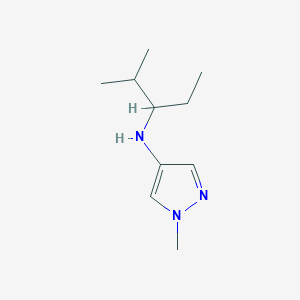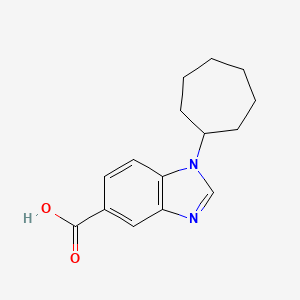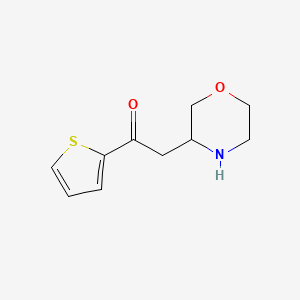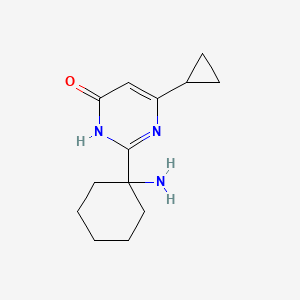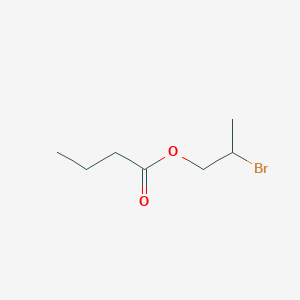
2-Bromopropyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopropyl butanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. The structure of this compound consists of a butanoate group attached to a 2-bromopropyl group, making it a unique compound with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromopropyl butanoate can be synthesized through the esterification reaction between butanoic acid and 2-bromopropanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
Butanoic acid+2-Bromopropanol→2-Bromopropyl butanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more advanced techniques and equipment to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification methods such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Bromopropyl butanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form butanoic acid and 2-bromopropanol.
Substitution: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide ions, often in the presence of a solvent like ethanol.
Major Products
Hydrolysis: Butanoic acid and 2-bromopropanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
2-Bromopropyl butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromopropyl butanoate involves its interactions with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by water, leading to the formation of butanoic acid and 2-bromopropanol. In substitution reactions, the bromine atom is replaced by other nucleophiles, altering the compound’s structure and properties.
Comparison with Similar Compounds
2-Bromopropyl butanoate can be compared with other esters and brominated compounds:
Ethyl butanoate: Similar ester structure but lacks the bromine atom.
2-Bromopropyl acetate: Similar brominated ester but with an acetate group instead of a butanoate group.
Methyl butanoate: Another ester with a different alkyl group.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the bromine atom.
Properties
Molecular Formula |
C7H13BrO2 |
|---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
2-bromopropyl butanoate |
InChI |
InChI=1S/C7H13BrO2/c1-3-4-7(9)10-5-6(2)8/h6H,3-5H2,1-2H3 |
InChI Key |
XDZLFGXRBBFQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13282571.png)
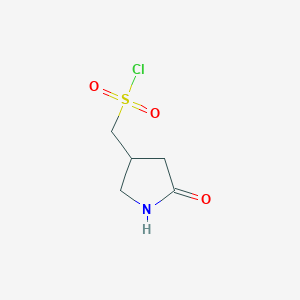
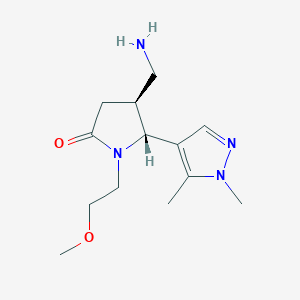
![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13282601.png)
![5-(Aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13282613.png)
![2-{[1-(Furan-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13282614.png)
![3-[(Dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13282616.png)
![5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13282621.png)
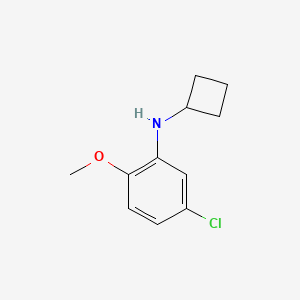
![2-[2-(Methylamino)ethyl]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione](/img/structure/B13282632.png)
